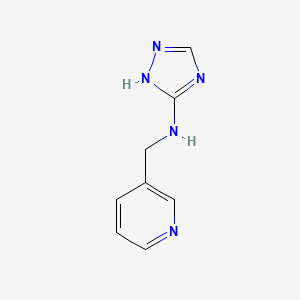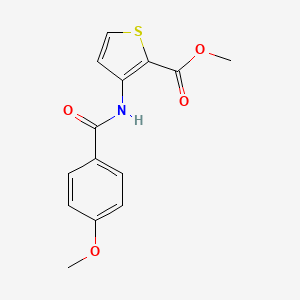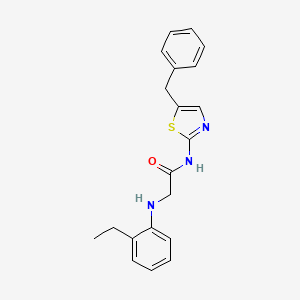![molecular formula C14H17ClN2O B2569213 2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile CAS No. 2411263-53-9](/img/structure/B2569213.png)
2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile is an organic compound characterized by a complex structure featuring a chloro-substituted benzene ring, an aziridine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile typically involves multiple steps:
-
Formation of the Aziridine Ring: : The aziridine moiety can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. For instance, 2-methylpropylamine can react with an epoxide to form the aziridine ring.
-
Attachment to Benzene Ring: : The aziridine can then be attached to a benzene ring substituted with a chloro and a methoxy group. This step often involves nucleophilic substitution reactions where the aziridine nitrogen attacks a suitable electrophilic carbon on the benzene ring.
-
Introduction of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxaziridines or other oxygenated derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential pharmacological properties. The aziridine ring is known for its reactivity, which can be harnessed in the design of bioactive molecules, including potential anticancer agents.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, the aziridine ring can interact with biological targets, potentially inhibiting enzymes or interacting with DNA. The chloro and nitrile groups can also participate in various biochemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxybenzonitrile: Lacks the aziridine ring, making it less reactive.
4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile: Lacks the chloro substituent, which can affect its reactivity and applications.
2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzaldehyde:
Uniqueness
The presence of both the aziridine ring and the nitrile group in 2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile makes it particularly unique
Properties
IUPAC Name |
2-chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(2)7-17-8-12(17)9-18-13-4-3-11(6-16)14(15)5-13/h3-5,10,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKUSACITLSUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-amino-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2569133.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2569138.png)
![(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2569139.png)
![2-(4-chlorophenoxy)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2569140.png)
![Ethyl 2-{2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(2-chloro-6-fluorophenyl)propanoate](/img/structure/B2569142.png)
![1-(4-chlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2569146.png)

![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(4-fluorophenyl)acetamide](/img/structure/B2569149.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569150.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(4-acetamidobenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B2569151.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride](/img/structure/B2569153.png)
